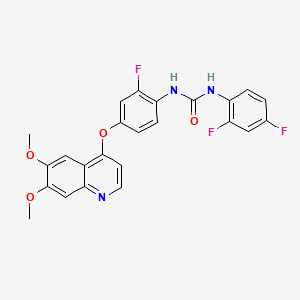

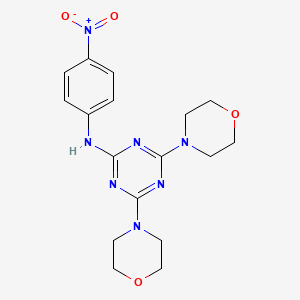

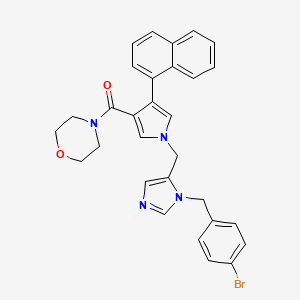

4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Descripción general

Descripción

4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (DNT) is an organic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds and has been studied for its potential applications in both in vivo and in vitro studies.

Aplicaciones Científicas De Investigación

Radiosensitization of Tumor Cells

MHY1485 has been shown to enhance the radiosensitivity of tumor cells. This is particularly significant in the context of radiotherapy, a common cancer treatment. The compound appears to increase the effects of radiation on tumor cells, leading to increased apoptosis (programmed cell death) and senescence (cell aging). This suggests that MHY1485 could be used to improve the efficacy of radiotherapy in cancer treatment .

Enhancing Anti-Cancer Drug Efficacy

Research indicates that MHY1485 can enhance the anti-cancer effects of drugs like anti-PD-1 antibody and 5-fluorouracil. By activating the mTOR pathway, MHY1485 may improve the effectiveness of these drugs, potentially leading to better outcomes in cancer therapy .

Inhibition of Autophagy in Hepatocellular Carcinoma

MHY1485 has been found to inhibit autophagy in HepG2 cells, a type of liver cancer cell. Autophagy is a process where cells degrade and recycle components, and its inhibition can make cancer cells more sensitive to chemotherapy drugs like adriamycin. This suggests that MHY1485 could be used to enhance the sensitivity of liver cancer cells to chemotherapy .

Activation of mTOR Signaling Pathway

The compound is known to activate the mTOR signaling pathway, which plays a crucial role in cell growth and metabolism. This activation has potential applications in various types of cancer, as it can affect cell proliferation and survival .

Protection Against UV-Induced Skin Damage

MHY1485 may offer protective effects against UV-induced skin damage. It activates the mTOR-Nrf2 signaling pathway, which can prevent cell death and apoptosis caused by UV exposure. This application could lead to the development of new skin protection treatments or enhance existing ones .

Ovarian Health and Function

Studies have suggested that MHY1485 can effectively activate the mTOR signaling pathway in the human ovary. This could have implications for treatments related to ovarian health and function, although further research is needed to fully understand this application .

Mecanismo De Acción

Target of Action

The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .

Mode of Action

MHY1485 acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .

Biochemical Pathways

MHY1485 affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, MHY1485 can affect the phosphorylation level of ULK1, another key protein involved in autophagy .

Pharmacokinetics

It is known that mhy1485 is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .

Result of Action

MHY1485 has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .

Action Environment

The action of MHY1485 can be influenced by environmental factors such as radiation and the presence of other drugs. For example, MHY1485 has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .

Propiedades

IUPAC Name |

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBKQZZINCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

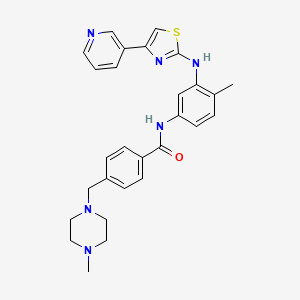

![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)

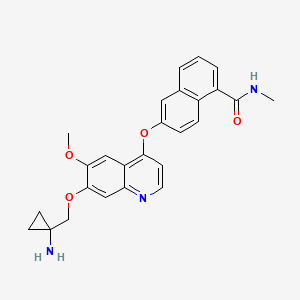

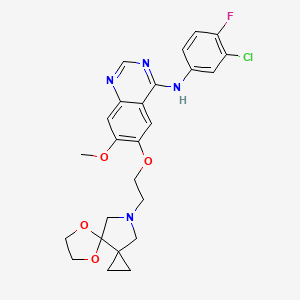

![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)

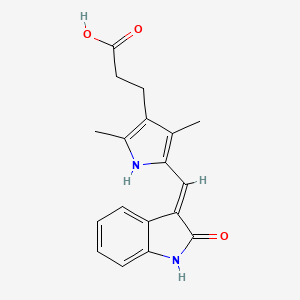

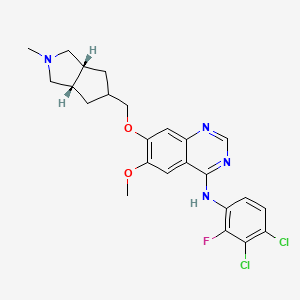

![3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone](/img/structure/B1684526.png)

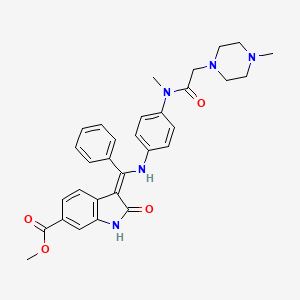

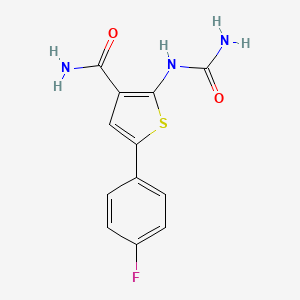

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)